molecular formula C21H26N4O4 B2373577 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea CAS No. 1207051-93-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea

Cat. No. B2373577
CAS RN: 1207051-93-1
M. Wt: 398.463
InChI Key: GWKPZPYUCKOKLG-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as BDF-8634 and belongs to the class of urea derivatives.

Scientific Research Applications

Discovery and Pharmacological Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea, identified as LASSBio-772, emerged as a potent and selective antagonist for alpha 1A/1D adrenoceptors (AR) through the screening of functionalized N-phenylpiperazine derivatives. This discovery was based on its efficacy in inhibiting phenylephrine-induced vasoconstriction in rabbit aorta rings. LASSBio-772 showed remarkable affinity for alpha 1A-AR, comparable to that of tamsulosin, a standard in treating conditions like benign prostatic hyperplasia. This significant affinity towards alpha 1A over alpha 1B AR underscores its potential in pharmacological research, particularly in the development of therapies targeting vascular dysfunctions and possibly prostate conditions without the side effects associated with non-selective adrenoceptor antagonism (Romeiro et al., 2011).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-27-18-5-3-2-4-17(18)25-12-10-24(11-13-25)9-8-22-21(26)23-16-6-7-19-20(14-16)29-15-28-19/h2-7,14H,8-13,15H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKPZPYUCKOKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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